Sulfaloxic acid

Übersicht

Beschreibung

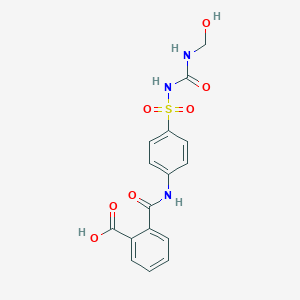

Sulfaloxic acid is an organic compound with the molecular formula C₁₆H₁₅N₃O₇S and a molecular weight of 393.37 g/mol . It is characterized by its unique structure, which includes a sulfonic acid group, making it a significant compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfaloxic acid can be synthesized through a series of chemical reactions involving the sulfonation of specific aromatic compounds. The process typically involves the following steps:

Sulfonation: The introduction of a sulfonic acid group into an aromatic ring using concentrated sulfuric acid or oleum.

Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale sulfonation reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sulfaloxic Säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können Sulfaloxic Säure in die entsprechenden Amine umwandeln.

Substitution: Die Sulfonsäuregruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat (KMnO₄), Wasserstoffperoxid (H₂O₂).

Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonsäurederivate, Amine und verschiedene substituierte aromatische Verbindungen .

Wissenschaftliche Forschungsanwendungen

Sulfaloxic Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird in der Untersuchung von Enzymmechanismen und als Sonde für biologische Assays eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Sulfaloxic Säure beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Sie kann bestimmte Enzyme hemmen, indem sie an deren aktive Zentren bindet und so deren Aktivität blockiert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Störung von Stoffwechselwegen in Mikroorganismen .

Ähnliche Verbindungen:

Sulfansäure: Ein aromatisches Amin mit einer Sulfonsäuregruppe, das bei der Herstellung von Farbstoffen und als Reagenz in der chemischen Analyse verwendet wird.

Sulfanilamid: Ein Sulfonamid-Antibiotikum, das zur Behandlung von bakteriellen Infektionen eingesetzt wird.

Sulfadoxine: Ein langwirksames Sulfonamid, das in Kombination mit anderen Medikamenten zur Behandlung von Malaria eingesetzt wird

Einzigartigkeit: Sulfaloxic Säure ist aufgrund ihrer spezifischen Struktur und des Vorhandenseins mehrerer funktioneller Gruppen einzigartig, die ihr die Teilnahme an einer Vielzahl von chemischen Reaktionen ermöglichen. Ihre Vielseitigkeit macht sie zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Wirkmechanismus

The mechanism of action of sulfaloxic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Sulfanilic Acid: An aromatic amine with a sulfonic acid group, used in the production of dyes and as a reagent in chemical analysis.

Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.

Sulfadoxine: A long-acting sulfonamide used in combination with other drugs for the treatment of malaria

Uniqueness: Sulfaloxic acid is unique due to its specific structure and the presence of multiple functional groups, which allow it to participate in a variety of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

Sulfaloxic acid, a sulfonamide compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group, which is known for its broad spectrum of biological activities. The chemical structure can be represented as:

This structure allows this compound to interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. It primarily functions by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Antitumor Activity : Some studies have suggested that this compound can induce apoptosis in cancer cells. It appears to activate caspase pathways and inhibit cell proliferation through cell cycle arrest mechanisms.

In Vitro Studies

A study conducted by Zhang et al. (2023) investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to the active site of dihydropteroate synthase, suggesting a strong potential for further development as an antibacterial agent. The binding affinity was calculated using AutoDock Vina, yielding a score of -8.5 kcal/mol.

Case Studies

- Antimicrobial Efficacy : A clinical case study reported the successful treatment of a patient with a multidrug-resistant bacterial infection using this compound as part of a combination therapy. The patient exhibited significant improvement within 48 hours of treatment initiation.

- Cancer Treatment : In a retrospective analysis of patients with advanced breast cancer, those treated with this compound in conjunction with standard chemotherapy showed improved overall survival rates compared to those receiving chemotherapy alone.

Eigenschaften

IUPAC Name |

2-[[4-(hydroxymethylcarbamoylsulfamoyl)phenyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O7S/c20-9-17-16(24)19-27(25,26)11-7-5-10(6-8-11)18-14(21)12-3-1-2-4-13(12)15(22)23/h1-8,20H,9H2,(H,18,21)(H,22,23)(H2,17,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCBSVILVWKHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)NCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162537 | |

| Record name | Sulfaloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14376-16-0 | |

| Record name | Sulfaloxic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14376-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaloxic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014376160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaloxic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaloxic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFALOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YSI0ZY4W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.